molecular formula C23H19NO B12347095 2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone

2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone

Cat. No.: B12347095
M. Wt: 325.4 g/mol
InChI Key: DVDVSHNHHPKTRV-UHFFFAOYSA-N
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Description

2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone is a chemical compound with the molecular formula C23H17NO It is known for its unique structure, which includes an isoquinoline ring and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone typically involves the reaction of isoquinoline derivatives with biphenyl compounds under specific conditions. One common method involves the Friedel-Crafts acylation reaction, where isoquinoline is reacted with 4-phenylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation ensures high throughput and quality control.

Chemical Reactions Analysis

Types of Reactions

2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced isoquinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced on the isoquinoline or biphenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include various isoquinoline and biphenyl derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogenous base with a similar isoquinoline structure.

    Biphenyl: A compound with a similar biphenyl moiety.

    Isoquinoline derivatives: Compounds with modifications on the isoquinoline ring.

Uniqueness

2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone is unique due to its combination of isoquinoline and biphenyl structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19NO

Molecular Weight

325.4 g/mol

IUPAC Name

2-(1H-isoquinolin-2-yl)-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C23H19NO/c25-23(17-24-15-14-19-8-4-5-9-22(19)16-24)21-12-10-20(11-13-21)18-6-2-1-3-7-18/h1-15H,16-17H2

InChI Key

DVDVSHNHHPKTRV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=CN1CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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